Chol-5-en-24-al-3beta-ol

Vitamin D3 synthesis asymmetric catalysis stereoselective synthesis

Chol-5-en-24-al-3beta-ol (CAS 27460-33-9), a C24 steroidal aldehyde with molecular formula C24H38O2, is a functionalized cholesterol derivative. It features the characteristic Δ5-cholestene steroid nucleus with a 3β-hydroxyl group and a terminal C-24 aldehyde functionality.

Molecular Formula C24H38O2
Molecular Weight 358.6 g/mol
CAS No. 27460-33-9
Cat. No. B1663806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChol-5-en-24-al-3beta-ol
CAS27460-33-9
Molecular FormulaC24H38O2
Molecular Weight358.6 g/mol
Structural Identifiers
SMILESCC(CCC=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
InChIInChI=1S/C24H38O2/c1-16(5-4-14-25)20-8-9-21-19-7-6-17-15-18(26)10-12-23(17,2)22(19)11-13-24(20,21)3/h6,14,16,18-22,26H,4-5,7-13,15H2,1-3H3/t16-,18+,19+,20-,21+,22+,23+,24-/m1/s1
InChIKeyGKTDPIQLKVFPBU-OLSVQSNTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chol-5-en-24-al-3beta-ol (CAS 27460-33-9): Steroidal 24-Aldehyde Intermediate for Vitamin D3 and Bile Acid Research


Chol-5-en-24-al-3beta-ol (CAS 27460-33-9), a C24 steroidal aldehyde with molecular formula C24H38O2, is a functionalized cholesterol derivative [1]. It features the characteristic Δ5-cholestene steroid nucleus with a 3β-hydroxyl group and a terminal C-24 aldehyde functionality [1]. This compound is disclosed as Compound IX in patent US 4354972 A, where it is described as an intermediate in the synthesis of hydroxylated vitamin D3 derivatives [2]. As a steroid 24-aldehyde, it occupies a strategic position at the intersection of cholesterol metabolism, bile acid biosynthesis, and vitamin D analog development [1].

Why Chol-5-en-24-al-3beta-ol Cannot Be Replaced by Generic 24-Oxidized Sterol Analogs in Targeted Research Applications


Generic substitution fails because Chol-5-en-24-al-3beta-ol possesses a precise combination of stereochemical and functional features—a Δ5-unsaturation, a 3β-hydroxyl configuration, and a reactive C-24 aldehyde—that is absent in its closest commercially available analogs [1]. While 3β-hydroxy-5-cholen-24-oic acid (CAS 5255-17-4) shares the same steroid nucleus, its terminal carboxylic acid confers fundamentally different reactivity and metabolic processing [1]. Similarly, 24(S)-hydroxycholesterol, though structurally related, lacks the electrophilic aldehyde required for the asymmetric isopropylation reactions essential for stereocontrolled vitamin D3 synthesis [2]. The presence of the Δ5 double bond distinguishes this compound from 5β-saturated bile acid intermediates, which adopt a cis A/B ring junction and participate in distinct biosynthetic pathways [1]. These structural nuances dictate that researchers cannot interchange these compounds without altering experimental outcomes or synthetic routes.

Quantitative Differentiation Evidence for Chol-5-en-24-al-3beta-ol Against Closest Structural Analogs


Chol-5-en-24-al-3beta-ol Serves as Direct Precursor for 24(R)-Hydroxycholesterol via Asymmetric Isopropylation

In a head-to-head synthetic study, Chol-5-en-24-al-3beta-ol was directly compared to other steroidal 24-aldehydes as a substrate for chiral β-amino alcohol-catalyzed addition of diisopropylzinc. The reaction with Chol-5-en-24-al-3beta-ol provided 24(R)-hydroxycholesterol in 78% yield with 92% diastereomeric excess (de) [1]. In contrast, the corresponding 24-oxo analog (24-ketocholesterol) could not undergo this stereoselective transformation, requiring alternative and less efficient reduction protocols. The aldehyde functionality is essential for the nucleophilic addition step, and the specific Δ5-3β-ol steroid framework ensures compatibility with the chiral catalyst system [1].

Vitamin D3 synthesis asymmetric catalysis stereoselective synthesis

Chol-5-en-24-al-3beta-ol Exhibits Distinct Oxidation State and Reactivity Profile Compared to 3β-Hydroxy-5-cholen-24-oic Acid

Chol-5-en-24-al-3beta-ol differs fundamentally from 3β-hydroxy-5-cholen-24-oic acid (CAS 5255-17-4) by oxidation state at C-24 (aldehyde vs. carboxylic acid). This distinction is metabolically significant: the aldehyde is an electrophilic intermediate that can be reduced to 24-hydroxycholesterol derivatives or oxidized to the corresponding acid, whereas the acid is a terminal metabolite that undergoes conjugation (e.g., sulfation, glycination) rather than further side-chain modification [1][2]. In enzymatic systems, steroid aldehyde dehydrogenase (Sad) from Proteobacteria exhibits broad substrate tolerance for steroidal aldehydes, including bile acid intermediates with C-24 aldehyde groups, catalyzing their oxidation to acids with Km values in the low micromolar range [2]. The acid form (3β-hydroxy-5-cholen-24-oic acid) serves as a substrate for sulfation reactions rather than undergoing further side-chain elaboration [1].

bile acid biosynthesis steroid metabolism enzymatic oxidation

Chol-5-en-24-al-3beta-ol Enables Patent-Disclosed Synthesis of Hydroxylated Vitamin D3 Derivatives Unattainable with Non-Aldehyde Precursors

US Patent 4,354,972 A explicitly discloses Chol-5-en-24-al-3beta-ol (Compound IX) as a key intermediate in the preparation of 24,25-dihydroxycholecalciferol and 1,24,25-trihydroxycholecalciferol [1]. The synthetic sequence involves reaction of the C-24 aldehyde with an isopropyl organometallic reagent to install the 24-hydroxy-25-methyl functionality characteristic of these biologically active vitamin D3 metabolites [1]. Alternative precursors lacking the aldehyde group, such as 3β-hydroxy-5-cholen-24-oic acid or 24-hydroxy analogs, cannot participate in this carbon-carbon bond-forming step and would require additional protection/deprotection or redox manipulations, reducing overall synthetic efficiency [2]. The patent also describes the preparation of the target compound via reduction of 3β-tetrahydropyranyloxychol-5-en-24-oic acid methyl ester with di-isobutylaluminium hydride (DIBAL-H), achieving aldehyde formation without toxic CrO3 oxidation steps [2].

vitamin D analog synthesis patent chemistry pharmaceutical intermediates

Δ5-Unsaturation of Chol-5-en-24-al-3beta-ol Confers Distinct Conformational and Biological Properties Versus 5β-Saturated Bile Acid Intermediates

The Δ5 double bond in Chol-5-en-24-al-3beta-ol maintains the planar B/C ring junction characteristic of cholesterol-derived steroids, whereas 5β-saturated bile acid intermediates (e.g., 3α-hydroxy-5β-cholan-24-al) adopt a cis A/B ring fusion that creates a bent molecular geometry [1]. This conformational difference has significant implications for biological recognition: 24-oxidized sterols containing Δ5-unsaturation (including chol-5-en-24-al derivatives) have been identified as potent Liver X Receptor (LXR) α/β agonists, with EC50 values ranging from 0.1 to 5 μM in luciferase reporter assays, whereas saturated 5β-analogs show markedly reduced or absent LXR activation [2][3]. Five distinct 24-oxidized sterols demonstrated high potency for LXRα/β activation and induced expression of LXR-target genes APOE and ABCA1, with fold-induction values ranging from 2- to 8-fold over vehicle control [2].

steroid conformation nuclear receptor binding bile acid biosynthesis

Validated Research Applications for Chol-5-en-24-al-3beta-ol Based on Quantitative Differentiation Evidence


Stereocontrolled Synthesis of 24(R)-Hydroxylated Vitamin D3 Metabolites

Chol-5-en-24-al-3beta-ol is the preferred substrate for asymmetric isopropylation reactions catalyzed by chiral β-amino alcohols, enabling direct synthesis of 24(R)-hydroxycholesterol with 78% yield and 92% diastereomeric excess [1]. This stereoselectivity is unattainable with the corresponding 24-ketone or carboxylic acid analogs, which lack the electrophilic aldehyde required for the nucleophilic addition step [1]. The resulting 24(R)-hydroxycholesterol serves as a key intermediate for 1α,24(R)-dihydroxyvitamin D3, a biologically active metabolite with potential therapeutic applications in calcium metabolism disorders [2].

Patent-Validated Intermediate for 24,25-Dihydroxyvitamin D3 and 1,24,25-Trihydroxyvitamin D3 Production

As explicitly disclosed in US Patent 4,354,972 A, Chol-5-en-24-al-3beta-ol (Compound IX) is a validated intermediate for synthesizing 24,25-dihydroxycholecalciferol and 1,24,25-trihydroxycholecalciferol [1]. The aldehyde functionality enables direct installation of the 24-hydroxy-25-methyl moiety via nucleophilic addition of isopropyl organometallic reagents—a transformation that is not possible with the corresponding acid or alcohol analogs without additional redox steps [1]. This compound also serves as the product of DIBAL-H reduction of protected 3β-hydroxy-5-cholen-24-oic acid esters, providing a CrO3-free route to the aldehyde [2].

Liver X Receptor (LXR) Agonist Screening and Structure-Activity Studies

Based on class-level evidence, 24-oxidized sterols containing the Δ5-unsaturation (including chol-5-en-24-al derivatives) function as potent LXRα/β agonists with EC50 values in the 0.1-5 μM range in luciferase reporter assays [1]. These compounds induce LXR-target genes APOE and ABCA1 by 2- to 8-fold over vehicle controls, distinguishing them from saturated 5β-analogs that show markedly reduced activity due to conformational differences in the steroid nucleus [1][2]. Chol-5-en-24-al-3beta-ol is appropriate for LXR activation studies where the Δ5-planar geometry is required for receptor recognition.

Bile Acid Biosynthesis Intermediate Studies Requiring Aldehyde Oxidation State

Chol-5-en-24-al-3beta-ol serves as a substrate for steroid aldehyde dehydrogenase (Sad) enzymes, which oxidize C-24 steroidal aldehydes to the corresponding carboxylic acids during bile acid catabolism [1]. Unlike the terminal acid metabolite 3β-hydroxy-5-cholen-24-oic acid, this aldehyde intermediate can participate in both reduction (to 24-hydroxy derivatives) and oxidation pathways, making it essential for studies mapping the bifurcation points in sterol side-chain metabolism [2]. The aldehyde's electrophilic nature also renders it useful for enzyme kinetics studies with Sad and related ALDH3 family members [1].

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